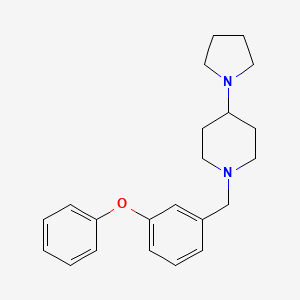![molecular formula C11H11ClINO3 B10886334 Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)
Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate is an organic compound with the molecular formula C11H11ClINO3 This compound is of interest due to its unique chemical structure, which includes a chloroacetyl group, an iodine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate typically involves a multi-step process:
Starting Material: The synthesis begins with 4-amino-3-iodobenzoic acid.
Esterification: The carboxylic acid group of 4-amino-3-iodobenzoic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-amino-3-iodobenzoate.
Chloroacetylation: The amino group of ethyl 4-amino-3-iodobenzoate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The iodine atom can undergo oxidation or reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Oxidation: Iodine-containing products with higher oxidation states.
Reduction: Iodine-containing products with lower oxidation states.
Hydrolysis: 4-[(chloroacetyl)amino]-3-iodobenzoic acid.
Scientific Research Applications
Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate is primarily determined by its functional groups:
Chloroacetyl Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.
Iodine Atom: Can participate in halogen bonding, influencing molecular interactions.
Ester Group: Can undergo hydrolysis, releasing the active carboxylic acid form.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-3-iodobenzoate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-[(chloroacetyl)amino]benzoate:
Ethyl 4-[(bromoacetyl)amino]-3-iodobenzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of both the chloroacetyl and iodine groups makes it a versatile compound for synthetic and biological studies .
Properties
Molecular Formula |
C11H11ClINO3 |
|---|---|
Molecular Weight |
367.57 g/mol |
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]-3-iodobenzoate |
InChI |
InChI=1S/C11H11ClINO3/c1-2-17-11(16)7-3-4-9(8(13)5-7)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
InChI Key |
TWIOBNYQXVRWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)CCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)


![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886293.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886302.png)

![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
![(2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886335.png)
